Pinnatoxin-G Pinnatoxin-G This certified reference material (CRM) is produced and certified in accordance with ISO/IEC 17025 and ISO 17034. This CRM is traceable to the SI through a primary reference material from a NMI.
Certified content incl. uncertainty and expiry date are stated on the enclosed certificate.

Brand Name: Vulcanchem
CAS No.: 1312711-74-2
VCID: VC0000115
InChI:
SMILES:
Molecular Formula: C42 H63 N O7
Molecular Weight: 693.95

Pinnatoxin-G

CAS No.: 1312711-74-2

Cat. No.: VC0000115

Molecular Formula: C42 H63 N O7

Molecular Weight: 693.95

* For research use only. Not for human or veterinary use.

Pinnatoxin-G - 1312711-74-2

CAS No. 1312711-74-2
Molecular Formula C42 H63 N O7
Molecular Weight 693.95

Chemical Structure and Properties

Pinnatoxin G (PnTX-G) is a complex macrocyclic compound belonging to the cyclic imine group of marine toxins. It possesses a distinctive molecular structure characterized by several key structural elements.

Molecular Characteristics

Pinnatoxin G has the molecular formula C42H63NO7 and a molecular weight of 694.4683 Da . The structural complexity of Pinnatoxin G is remarkable, featuring multiple interconnected ring systems that contribute to its biological activity. The key structural elements include:

  • A cyclic imine (A ring) spirolinked to a cyclohexene ring (G ring)

  • A dispiro 6,5,6 tricyclic ketal at C12-C23 (rings B, C, D)

  • A bridged bicyclic ketal at C25-C30 (rings E, F)

  • A 27-membered macrocyclic ring spanning C5-C31

The cyclic imine functional group is particularly important as it is believed to be the primary pharmacophore responsible for the compound's neurotoxic properties. This structural feature is shared across the broader family of pinnatoxins, which currently includes eight identified variants (Pinnatoxin A-H).

Comparison with Other Pinnatoxins

Pinnatoxin G is one of eight characterized pinnatoxins. The table below highlights the molecular characteristics of the different pinnatoxin variants:

ToxinMolecular FormulaMolecular Weight (Da)
Pinnatoxin AC41H61NO9712.4444
Pinnatoxin B, CC42H64N2O9741.4707
Pinnatoxin DC45H67NO10782.4845
Pinnatoxin EC45H69NO10784.5008
Pinnatoxin FC45H67NO9766.4889
Pinnatoxin GC42H63NO7694.4683
Pinnatoxin HC43H65NO7708.4834

Table 1: Molecular characteristics of different pinnatoxin variants

Origin and Distribution

Biological Source

Although pinnatoxins were initially isolated from bivalve molluscs of the genus Pinna (hence their name), further research has conclusively identified their true producer as the peridinoid dinoflagellate Vulcanodinium rugosum . Laboratory studies have confirmed that V. rugosum isolated from Ingril Lagoon can produce Pinnatoxin G at approximately 4.7 pg per cell .

The ecological characteristics of V. rugosum present interesting challenges for researchers. Studies have noted the absence of this organism from the water column during prolonged periods of shellfish contamination, suggesting that the dinoflagellate may have complex life cycle phases including non-motile stages that contribute to persistent shellfish contamination .

Geographical Distribution

Pinnatoxin G and other pinnatoxins have been detected in various locations globally, indicating a widespread distribution pattern:

  • Mediterranean Sea (particularly Ingril Lagoon, France)

  • Pacific Ocean

  • Persian Gulf

  • Coastal waters near Canada

  • Scandinavian waters

  • South China Sea

  • Irish coastal waters

Detailed monitoring in European waters, particularly along the Spanish and French coasts, has revealed significant variations in Pinnatoxin G concentrations in shellfish across different regions .

Mechanism of Action

Molecular Targets

Pinnatoxin G demonstrates potent binding affinity for nicotinic acetylcholine receptors (nAChRs), acting as a high-affinity antagonist . This interaction represents the primary mechanism underlying its neurotoxic effects. Specifically, Pinnatoxin G exhibits:

  • High-affinity antagonism for the neuronal α7 and muscle α12βγδ nicotinic acetylcholine receptors

  • Preferential binding to the α7 subunit, which is often upregulated in cancer cells

  • Ability to block synaptic transmission at neuromuscular junctions

The binding of Pinnatoxin G to nAChRs prevents the normal functioning of these receptors, which are crucial for neurotransmission at neuromuscular junctions and within the central nervous system.

Toxicological Profile

Acute Toxicity in Animal Models

Pinnatoxin G demonstrates significant acute toxicity in experimental animal models, particularly when administered orally. Detailed toxicity studies have established the following parameters:

ParameterValueClinical Signs/Observations
Oral LD50 in mice208 μg/kg (95% CI: 155-281 μg/kg)Piloerection, prostration, hypothermia, abdominal breathing, paralysis of hind limbs, cyanosis
NOEL (estimated)120 μg/kgNo observable adverse effects
Time to death (doses ≥220 μg/kg)<30 minutesRapid onset of neurological symptoms
Histopathological findingsModerate mucosal degeneration in small intestine at 300 μg/kgLimited tissue damage beyond gastrointestinal effects

Table 2: Acute toxicity parameters for Pinnatoxin G in mouse models

When comparing the potency of Pinnatoxin G with other cyclic imine toxins, studies have shown that it is approximately as potent as gymnodimine-A (GYM-A) but at least 300-fold less efficient than 13-desmethyl spirolide C (13-SPX-C) and 20-methyl spirolide G (20-meSPX-G) in inhibiting CMAP maximal amplitude .

Developmental and Reproductive Toxicity

Limited studies on the developmental toxicity of Pinnatoxin G have revealed that the compound can cross the placental barrier in experimental animals. In pregnant rats at 19 days post-fertilization, radiolabelled Pinnatoxin G was detected in the placenta (0.73% of injected dose) and embryos (0.45%) within 30 minutes after injection .

Distribution within embryonic tissues showed concentration in:

  • Tongue

  • Liver

  • Hindlimb and forelimb skeletal muscles

  • Several areas of the central nervous system

These findings suggest potential developmental concerns, though comprehensive developmental toxicity studies are still needed.

Cellular Effects and Cancer Cell Toxicity

Pinnatoxin G demonstrates interesting effects on cancer cell viability through its antagonism of nicotinic acetylcholine receptors, particularly the α7 subunit that is often upregulated in cancer cells. Studies have revealed both cytostatic and cytotoxic effects on cancer cell lines with differential sensitivity .

Key findings from cancer cell studies include:

  • Greater sensitivity in HT29 colon cancer and LN18 and U373 glioma cell lines compared to MDA-MB-231 breast cancer cells, PC3 prostate cancer cells, and U87 glioma cells

  • Induction of cell cycle arrest (cytostatic effect)

  • Promotion of classical apoptosis characterized by caspase activity, phosphatidylserine exposure, mitochondrial membrane permeability, and fragmented DNA

  • Immediate decrease in intracellular Ca2+ levels upon treatment, potentially related to antagonism of nAChR-mediated Ca2+ inflow

Interestingly, other studies have reported no cytotoxicity in Neuro2A cells exposed to concentrations as high as 32 ng/mL or KB cells exposed to up to 400 ng/mL, suggesting cell-type specific responses .

Detection Methods and Environmental Monitoring

Analytical Techniques

Several analytical methods have been developed for the detection and quantification of Pinnatoxin G in environmental and biological samples:

Liquid Chromatography-Mass Spectrometry

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) represents the most widely used analytical technique for Pinnatoxin G detection. Using this method, researchers have achieved a limit of detection (LOD) of 0.05 ng/mL or 0.5 μg/kg in whole flesh samples . This high sensitivity makes LC-MS/MS particularly valuable for environmental monitoring programs.

Receptor-Binding Assays

Microplate receptor-binding assays provide an alternative approach for Pinnatoxin G detection. These assays utilize the toxin's high-affinity binding to nicotinic acetylcholine receptors and can be used to compare natural and synthetic Pinnatoxin G samples .

The assay involves:

  • Coating microplates with purified Torpedo electrocyte membrane protein

  • Using biotin-α-Bungarotoxin as a marker for receptor binding

  • Quantifying inhibition of biotin-α-Bungarotoxin binding by Pinnatoxin G

  • Determining IC50 values through nonlinear regression analysis

Environmental Occurrence and Shellfish Contamination

Monitoring studies have revealed regular occurrences of Pinnatoxin G in shellfish, particularly in specific geographical regions. In Ingril Lagoon (France), baseline levels of Pinnatoxin G typically exceed 40 μg/kg from May to October, sufficient to account for unexplained toxicity observed in mouse bioassays .

Spatial distribution studies along European coasts have shown significant variations in Pinnatoxin G concentrations across different regions, with some areas showing consistently higher levels than others . The figure below illustrates the detected concentrations in different molluscs from various sampling sites:

Pinnatoxin G concentrations in different molluscs:

  • Mussels: Higher concentrations, often exceeding 2 μg/kg

  • Oysters: Variable concentrations

  • Clams: Lower concentrations

Regional variation:

  • Highest concentrations: Mediterranean coastal areas

  • Intermediate concentrations: Atlantic coast regions

  • Lower concentrations: Northern European waters

Human Health Implications and Risk Assessment

Current Risk Status

Risk assessment efforts have primarily focused on:

  • Establishing toxicological parameters (LD50, NOEL)

  • Determining concentrations in commercial shellfish

  • Evaluating exposure scenarios based on shellfish consumption patterns

  • Developing appropriate detection methods for monitoring programs

Regulatory Considerations

The toxicological data collected to date suggest that regulatory authorities may need to consider establishing maximum allowable levels for Pinnatoxins in shellfish to protect consumer health, particularly in regions where the producing organism V. rugosum is known to occur.

Research Applications and Future Directions

Future Research Priorities

Several key areas require further research to advance our understanding of Pinnatoxin G:

  • Complete characterization of the ecology and life cycle of Vulcanodinium rugosum to better predict shellfish contamination events

  • Development of more sensitive and cost-effective detection methods for routine monitoring

  • Comprehensive human risk assessment studies

  • Investigation of structure-activity relationships to potentially develop derivatives with enhanced selectivity

  • Exploration of potential therapeutic applications, particularly in oncology

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